molecular formula C21H39O7P-2 B10766938 1-Oleoyl-sn-glycero-3-phosphate(2-)

1-Oleoyl-sn-glycero-3-phosphate(2-)

Cat. No.: B10766938
M. Wt: 434.5 g/mol
InChI Key: WRGQSWVCFNIUNZ-GDCKJWNLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oleoyl-sn-glycero-3-phosphate(2-) can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified through techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of 1-Oleoyl-sn-glycero-3-phosphate(2-) often involves enzymatic methods using lipases to catalyze the esterification reaction. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-sn-glycero-3-phosphate(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Oleoyl-sn-glycero-3-phosphate(2-) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-sn-glycerol 3-phosphate: Similar in structure but differs in the degree of phosphorylation.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a palmitoyl group in addition to the oleoyl group.

    1,2-Dioleoyl-sn-glycero-3-phosphate: Contains two oleoyl groups instead of one

Uniqueness

1-Oleoyl-sn-glycero-3-phosphate(2-) is unique due to its specific role in lipid signaling and its ability to interact with a wide range of receptors and enzymes. Its structure allows it to participate in various biochemical pathways, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C21H39O7P-2

Molecular Weight

434.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1

InChI Key

WRGQSWVCFNIUNZ-GDCKJWNLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O

Origin of Product

United States

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